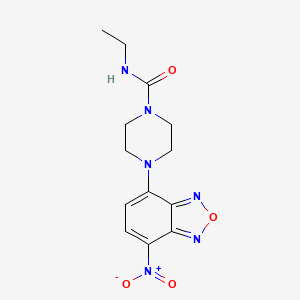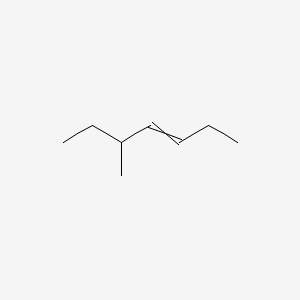
5-Methylhept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhept-3-ene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a seven-carbon chain with a methyl group attached to the fifth carbon and a double bond between the third and fourth carbons. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methylhept-3-ene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 5-methylheptan-3-ol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 5-methylhept-3-yl halides using a strong base like potassium hydroxide or sodium ethoxide. This reaction also requires elevated temperatures to drive the elimination process.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhept-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can yield saturated hydrocarbons, such as 5-methylheptane, using hydrogen gas and a metal catalyst like palladium or platinum.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond to form halogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a solvent like dichloromethane or carbon tetrachloride.
Major Products
Oxidation: 5-Methylheptan-3-ol, 5-Methylheptanal, 5-Methylheptanoic acid.
Reduction: 5-Methylheptane.
Substitution: 5-Methyl-3-chloroheptane, 5-Methyl-3-bromoheptane.
Aplicaciones Científicas De Investigación
5-Methylhept-3-ene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as a component in fuel additives.
Mecanismo De Acción
The mechanism of action of 5-Methylhept-3-ene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in this compound acts as a reactive site, allowing it to participate in addition, oxidation, and reduction reactions. The presence of the methyl group also influences the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylhept-3-ene: Similar in structure but with the methyl group attached to the third carbon instead of the fifth.
5-Methyl-3-heptene: Another isomer with the same molecular formula but different connectivity of atoms.
3-Heptene: A simpler alkene with no methyl substitution.
Uniqueness
5-Methylhept-3-ene is unique due to the specific position of the methyl group and the double bond, which imparts distinct chemical and physical properties. This structural arrangement affects its reactivity, making it suitable for specific applications in synthesis and industrial processes.
Propiedades
Fórmula molecular |
C8H16 |
|---|---|
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
5-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3 |
Clave InChI |
YMNTZRCUPAYGLG-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
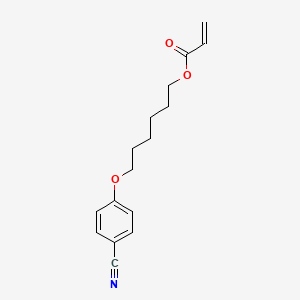
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)


![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
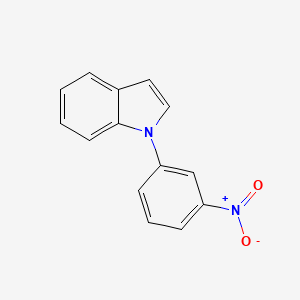
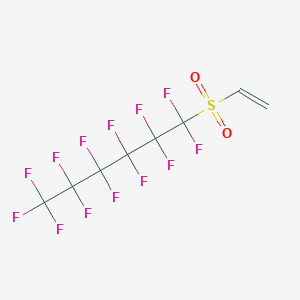
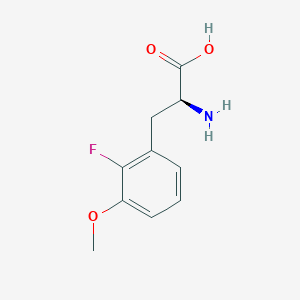
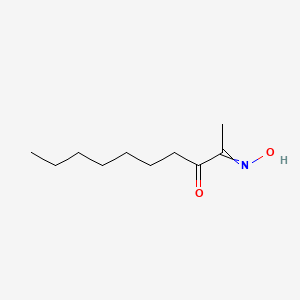
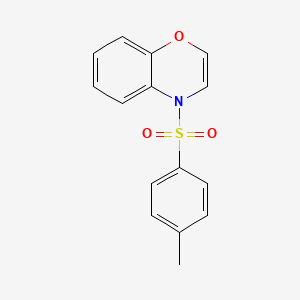
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
